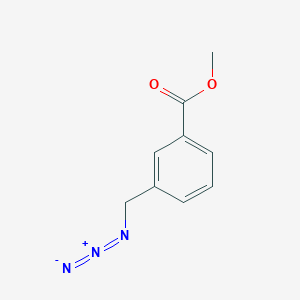

Methyl 3-(azidomethyl)benzoate

CAS No.:

Cat. No.: VC14422786

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O2 |

|---|---|

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | methyl 3-(azidomethyl)benzoate |

| Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-3-7(5-8)6-11-12-10/h2-5H,6H2,1H3 |

| Standard InChI Key | GODLXLJGPJGHMO-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CN=[N+]=[N-] |

Introduction

Structural and Chemical Properties of Methyl 3-(Azidomethyl)benzoate

Methyl 3-(azidomethyl)benzoate belongs to the class of benzoate esters with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . The azidomethyl group (-CH₂N₃) at the meta position introduces significant reactivity, particularly in cycloaddition reactions. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| CAS Number | 180863-54-1 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| Exact Mass | 191.069 Da |

| Topological Polar Surface Area | 76.05 Ų |

| LogP (Octanol-Water) | 1.74 |

Synthetic Routes and Methodological Insights

Analogy to Cyanomethyl Derivatives

While direct synthesis protocols for methyl 3-(azidomethyl)benzoate are sparsely documented, analogous pathways for related compounds provide a foundational framework. For instance, CN105130846A details the synthesis of methyl 3-(cyanomethyl)benzoate, which involves:

-

Acylation: Reaction of m-toluic acid with thionyl chloride to form m-toluoyl chloride .

-

Chlorination: Treatment with liquid chlorine to yield m-chloromethylbenzoyl chloride .

-

Esterification: Methanol-mediated esterification to produce methyl m-chloromethylbenzoate .

-

Cyanidation: Substitution of chloride with cyanide using sodium cyanide .

Adapting this route, the azidomethyl derivative could be synthesized by replacing sodium cyanide with sodium azide (NaN₃) in the final step. This nucleophilic substitution would leverage the chloride intermediate’s reactivity, yielding the desired azide .

Optimization Challenges

Key challenges in this adaptation include:

-

Reaction Temperature: Azide substitutions typically require controlled conditions (40–60°C) to avoid explosive side reactions.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) may enhance NaN₃ solubility and reaction efficiency.

-

Byproduct Management: HCl gas generated during substitution necessitates scrubbing systems, as noted in the patent’s handling of SO₂ and HCl .

Functional Group Reactivity and Applications

Click Chemistry Applications

The azidomethyl group enables participation in CuAAC reactions, forming stable 1,2,3-triazole linkages with alkynes. This reactivity is pivotal in:

-

Bioconjugation: Labeling biomolecules (e.g., proteins, DNA) for diagnostic assays.

-

Polymer Crosslinking: Creating hydrogels with tunable mechanical properties .

Pharmaceutical Intermediates

Methyl 3-(azidomethyl)benzoate may serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). For example, nitration of methyl benzoate derivatives (as demonstrated in RSC Education’s nitration protocol) highlights the regioselectivity of electrophilic substitutions on aromatic esters . Introducing azide groups could facilitate further functionalization via reduction to amines or photolytic decomposition.

Future Research Directions

-

Thermal Stability Studies: Differential scanning calorimetry (DSC) to assess decomposition thresholds.

-

Solubility Profiling: Systematic evaluation in common organic solvents (e.g., ethanol, acetone).

-

Biological Activity Screening: Investigating antimicrobial or anticancer potential in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume